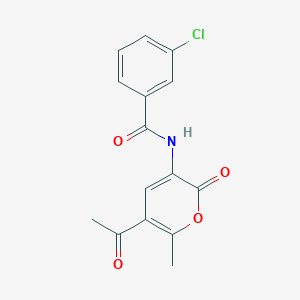
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organocatalytic Synthesis and Biological Activities
One application involves the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], derivatives that exhibit significant biological activities. An enantioselective organocatalytic approach allows for the rapid synthesis of these derivatives with high enantiopurity and structural diversity. The asymmetric catalytic three-component 1,3-dipolar cycloaddition process yields spirooxindole derivatives, indicating a pathway to medicinal chemistry applications due to their high stereo- and regioselectivity. This approach opens new avenues for diversity-oriented synthesis with potential implications in drug discovery and development (Chen et al., 2009).
Anticholinergic Pyrrolidinoindolines Synthesis
Another research application is the development of a new route to anticholinergic pyrrolidinoindolines via asymmetric hydrovinylation. This process highlights the synthesis of enantiopure compounds that contribute to the broader understanding of chemical synthesis techniques, potentially impacting the design of new therapeutic agents with anticholinergic properties (Lim & RajanBabu, 2011).
Inhibitors of Glycolic Acid Oxidase
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) showcases the compound's application in studying enzymatic inhibition. These compounds, with large lipophilic 4-substituents, are potent, competitive inhibitors of GAO, underscoring the potential for therapeutic applications targeting disorders related to GAO activity (Rooney et al., 1983).
Anticonvulsant Activity
The synthesis and evaluation of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential anticonvulsant agents highlight the application in the development of new antiepileptic drugs (AEDs). These compounds demonstrate broad spectra of activity across several preclinical seizure models, offering insights into the development of safer and more effective treatments for epilepsy (Kamiński et al., 2015).
α1-Adrenergic Receptor Antagonists
Research on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists with uro-selective activity provides an application in the development of treatments for conditions such as benign prostatic hyperplasia. These compounds display high-to-moderate affinity for α1-adrenoceptor, indicating their potential as targeted therapies (Rak et al., 2016).
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-13-10-17-14-16(4-9-20(17)30)21(31-11-2-3-12-31)15-28-22(32)23(33)29-18-5-7-19(8-6-18)34-24(25,26)27/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUOLJZARAALNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2465298.png)
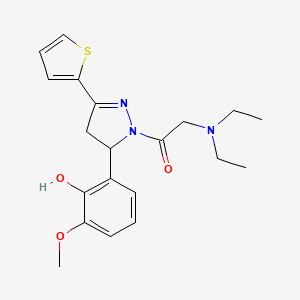
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(furan-2-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2465303.png)


![2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2465306.png)
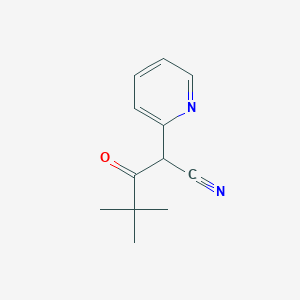
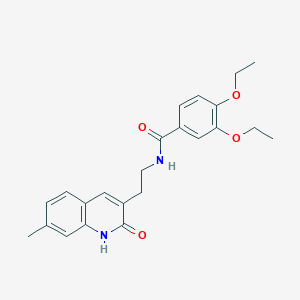
![methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2465312.png)
![(3E)-6-chloro-3-{[4-(trifluoromethyl)pyridin-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2465313.png)
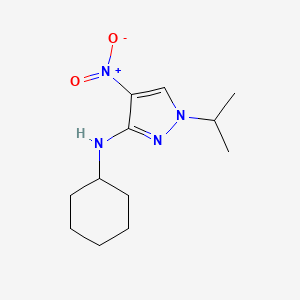
![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)
